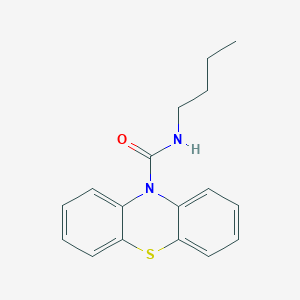

N-butyl-10H-phenothiazine-10-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H18N2OS |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-butylphenothiazine-10-carboxamide |

InChI |

InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20) |

InChI Key |

FMCOEOVNUJVWGI-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Canonical SMILES |

CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass) of N-butyl-10H-phenothiazine-10-carboxamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-butyl-10H-phenothiazine-10-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of this compound, a derivative of the pharmaceutically significant phenothiazine scaffold. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] The addition of a carboxamide moiety at the N-10 position introduces a site for further functionalization and modulation of the molecule's physicochemical properties. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, mandating a thorough understanding of the compound's spectroscopic signature. This document serves as a reference for researchers, providing predicted and interpreted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from closely related analogues.[2][3][4]

Molecular Structure and Analytical Rationale

The structural elucidation of this compound relies on a synergistic approach, using multiple spectroscopic techniques to probe different aspects of its molecular architecture. The phenothiazine core is a tricyclic system with a characteristic "butterfly" conformation, which can influence the magnetic environment of its protons and carbons.[5] The N-10 position links a butyl-carboxamide chain, which presents its own distinct spectroscopic features.

The analytical workflow is designed to provide orthogonal data points, ensuring a high-confidence structural assignment.

Caption: High-level workflow for the synthesis and structural validation of this compound.

The core of this guide is the prediction and interpretation of the spectral data based on the known characteristics of the phenothiazine nucleus and the attached N-butyl-carboxamide side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The data presented here are predicted values based on analyses of similar phenothiazine structures found in the literature.[2][6] Experiments are typically conducted in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[7]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 - 7.80 | br s | 1H | N -H (Amide) | The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole effects from the adjacent nitrogen. |

| ~7.50 - 7.10 | m | 8H | Ar-H | Protons on the phenothiazine rings. The signals are complex multiplets due to coupling between adjacent aromatic protons. |

| ~3.30 | t | 2H | -NH -CH ₂- | Triplet signal for the methylene group attached to the amide nitrogen, coupled to the adjacent CH₂ group. |

| ~1.55 | sextet | 2H | -CH₂-CH ₂-CH₂- | A six-line pattern (sextet or multiplet) arising from coupling to the two adjacent methylene groups. |

| ~1.35 | sextet | 2H | -CH₂-CH ₂-CH₃ | A six-line pattern (sextet or multiplet) arising from coupling to the adjacent methylene and methyl groups. |

| ~0.90 | t | 3H | -CH ₃ | A triplet signal for the terminal methyl group, coupled to the adjacent CH₂ group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-170 | C =O (Amide) | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of amides.[8] |

| ~140-145 | Ar C -N, C -S | Quaternary carbons of the phenothiazine ring directly attached to the heteroatoms (Nitrogen and Sulfur).[2] |

| ~120-130 | Ar C H | Aromatic methine carbons of the phenothiazine rings. |

| ~40 | -NH-C H₂- | Aliphatic carbon directly attached to the amide nitrogen. |

| ~31 | -CH₂-C H₂-CH₂- | Aliphatic carbon in the butyl chain. |

| ~20 | -CH₂-C H₂-CH₃ | Aliphatic carbon in the butyl chain. |

| ~14 | -C H₃ | The terminal methyl carbon of the butyl group, typically appearing furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. A sample is typically analyzed as a KBr pellet.[9]

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium | N-H Stretch | Characteristic stretching vibration of the secondary amide N-H bond. |

| ~3050 | Medium | Aromatic C-H Stretch | Stretching vibrations for the C-H bonds on the phenothiazine rings. |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching vibrations of the C-H bonds in the butyl chain. |

| ~1670 | Strong | C=O Stretch (Amide I) | A very strong and characteristic absorption for the carbonyl group of the amide. This is one of the most diagnostic peaks in the spectrum. |

| ~1580, ~1470 | Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1540 | Medium | N-H Bend (Amide II) | A combination of N-H bending and C-N stretching, characteristic of secondary amides. |

| ~750 | Strong | C-H Out-of-plane Bend | Strong bending vibration associated with the ortho-disubstituted aromatic rings of the phenothiazine core.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Molecular Formula : C₁₇H₁₈N₂OS

-

Calculated Exact Mass : 298.1191 g/mol

-

Expected Molecular Ion (M⁺˙) or [M+H]⁺ : m/z 298 or 299

Predicted Fragmentation Pattern:

The fragmentation of this compound upon electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the butyl group is common.

-

Loss of the Butyl Group: Fragmentation can result in the loss of the butyl radical (•C₄H₉), leading to a fragment at m/z 241.

-

McLafferty-type Rearrangement: A potential rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z 242.

-

Phenothiazine Core: The stable phenothiazine cation radical (m/z 198) is an expected fragment resulting from the cleavage of the C-N amide bond.

Experimental Protocols

The protocols described below are standard methodologies for the synthesis and characterization of N-substituted phenothiazine derivatives.

Synthesis of this compound

This procedure is adapted from general methods for the N-acylation of phenothiazines.[11][12]

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 10H-phenothiazine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phenothiazine anion.

-

Acylation: In a separate flask, react butylamine with an excess of a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous THF to generate butyl isocyanate in situ.

-

Coupling: Slowly add the solution of butyl isocyanate to the phenothiazine anion solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples are dissolved in CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to TMS.[7]

-

IR Spectroscopy: Spectra should be recorded on an FTIR spectrometer. The sample is prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an ESI or APCI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[1]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental principles and literature precedents for related structures, serves as a reliable benchmark for researchers synthesizing and working with this compound. Adherence to the described analytical protocols will ensure high-quality, reproducible data essential for regulatory submissions and further research in the field of medicinal chemistry.

References

-

Swoboda, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]5]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]7]

-

Gowda, B. T., & Melwanki, M. B. (2008). Spectrophotometric Analysis of some Phenothiazine Neuroleptics using Chloramine-T. Journal of the Iranian Chemical Society.[13]

-

Al-Abachi, A. M., & Al-Ward, S. S. (2009). Spectrophotometric Determination of some Phenothiazines Using N- Chlorosuccinimide. Iraqi National Journal of Chemistry.[14]

-

Kohl, M., et al. (2002). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. Analytical Chemistry.[1]

-

Rednic, M. I., et al. (2013). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie.[2]

-

IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org.[8]

-

Acar, C., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening. Bilkent University.[3]

-

Thirunavukkarasu, S., et al. (2014). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research.[15]

-

Huang, C., et al. (2023). H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. New Journal of Chemistry.[6]

-

Kostić, A. D., et al. (2016). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. Hemijska industrija.[11]

-

Sharma, R., & Kumar, S. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal.[12]

-

Venkatesan, K., et al. (2017). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Asian Journal of Chemistry.[4]

-

SpectraBase. (n.d.). 10H-phenothiazine-10-carboxamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-. Available at: [Link]]

-

Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.[9]

-

NIST. (n.d.). Phenothiazine. NIST WebBook. Available at: [Link]10]

-

PubChem. (n.d.). 10-Butyl-10H-phenothiazine. Available at: [Link]]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. publications.bilkent.edu.tr [publications.bilkent.edu.tr]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. iosrphr.org [iosrphr.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Phenothiazine [webbook.nist.gov]

- 11. ache.org.rs [ache.org.rs]

- 12. Synthesis and Characterization of Phenothiazine Derivatives - The Pharmaceutical and Chemical Journal [tpcj.org]

- 13. tandfonline.com [tandfonline.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. sphinxsai.com [sphinxsai.com]

A Technical Guide to Quantum Chemical Calculations for N-butyl-10H-phenothiazine-10-carboxamide

A Senior Application Scientist's Perspective on Methodologies and Interpretations in Drug Development

Introduction: Bridging Computational Chemistry and Pharmaceutical Insight

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, historically significant for their impact on antipsychotic therapy and their wide range of other biological activities.[1][2][3] The properties and efficacy of these molecules are intrinsically linked to their three-dimensional structure and electronic characteristics.[1][2] N-butyl-10H-phenothiazine-10-carboxamide, the subject of this guide, is a derivative whose potential can be efficiently explored and understood through the lens of computational science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[4][5][6] They allow us to move beyond empirical, time-consuming experimental processes and instead predict molecular properties from first principles.[5][7][8] By modeling the molecule at the quantum level, we can accurately predict its stable structure, electronic landscape, reactivity, and spectroscopic signatures, thereby providing critical insights that guide rational drug design.[7][9][10]

This guide serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals. It is designed not merely as a list of steps but as a self-validating framework that explains the causality behind each computational choice. We will explore the theoretical underpinnings, detail a robust computational workflow, and interpret the resulting data in the context of pharmaceutical relevance.

Part 1: Theoretical Foundations and Method Selection

The primary goal of a quantum chemical calculation is to solve the Schrödinger equation for a given molecule to determine its energy and electronic structure. However, for a multi-electron system like this compound, exact solutions are impossible. Therefore, we rely on well-established approximations.

1.1 Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the method of choice for many applications in drug design due to its favorable balance of accuracy and computational cost.[6] The core idea of DFT is that all ground-state properties of a molecule can be determined from its electron density, a simpler quantity to work with than the complex many-electron wavefunction.[4][5]

Why DFT for this molecule?

-

Accuracy for Organic Systems: DFT, particularly with hybrid functionals, provides reliable results for the geometries, energies, and electronic properties of organic molecules like phenothiazine derivatives.[6][11][12]

-

Computational Efficiency: Compared to more rigorous post-Hartree-Fock methods, DFT scales more favorably with the size of the system, making it feasible for drug-sized molecules.[6]

1.2 Choosing the Right Functional and Basis Set: The B3LYP/6-31G(d,p) Model Chemistry

A DFT calculation is defined by two key choices: the exchange-correlation functional and the basis set .

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively validated hybrid functionals.[11][12][13] It incorporates a portion of exact Hartree-Fock exchange, which tends to correct for some of the inherent errors in pure DFT functionals, offering a robust description of thermochemistry and molecular structures for a wide range of organic compounds.[14] Its proven track record in studies of phenothiazine derivatives and other drug-like molecules makes it an authoritative and trustworthy choice for our initial investigations.[15][16]

-

Basis Set (6-31G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set, also known as Pople's split-valence basis set, offers a good compromise between accuracy and computational expense.

-

6-31G: This indicates that the core electrons are described by 6 "primitive" Gaussian functions, and the valence electrons are described by two sets of functions (a "split-valence" approach), allowing for more flexibility in describing chemical bonds.

-

(d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow the orbitals to change shape and distort from their simple spherical or dumbbell forms. This is crucial for accurately describing the geometry and bonding in a non-planar, heterocyclic system like phenothiazine.

-

This combination, B3LYP/6-31G(d,p), represents a standard, well-vetted "model chemistry" that provides a reliable foundation for subsequent, more advanced calculations.[16]

Part 2: A Validated Computational Workflow

A scientifically rigorous computational study follows a logical progression of steps, where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful and stable molecular state.

Figure 2: Schematic of Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.

Data Presentation:

| Property | Energy (eV) | Interpretation |

| EHOMO | -5.85 | Reflects the ionization potential (electron donating ability). |

| ELUMO | -1.20 | Reflects the electron affinity (electron accepting ability). |

| HOMO-LUMO Gap (ΔE) | 4.65 | A larger gap suggests high kinetic stability. [17] |

(Note: Values are illustrative for this compound and would be obtained from the calculation output.)

3.2 Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential that a positive point charge (like a proton) would experience at the surface of a molecule. [18]It is an invaluable tool for understanding and predicting non-covalent interactions, which are the cornerstone of drug-receptor binding. [19][20][21][22]

-

Interpretation of the MEP Map:

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically lone pairs on electronegative atoms like oxygen or nitrogen. These are sites susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance. [19] * Blue Regions (Positive Potential): Indicate areas of electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

-

Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral or non-polar character, such as alkyl chains.

-

For this compound, the MEP would likely show a strong negative potential (red) around the carbonyl oxygen of the carboxamide group, identifying it as a primary hydrogen bond acceptor site.

3.3 Conceptual DFT: Quantifying Reactivity

While HOMO-LUMO and MEP provide a qualitative picture, Conceptual DFT offers a framework for calculating quantitative reactivity descriptors. [23][24][25]These indices help predict how and where a molecule will react.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. [1] |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. [1] |

These global descriptors provide a high-level view of the molecule's overall reactivity profile. For site-specific reactivity (regioselectivity), local descriptors like Fukui functions can be calculated to pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic attacks. [30][32]

Part 4: Simulating Spectra for Experimental Validation

A powerful feature of quantum chemistry is the ability to predict spectra, which provides a direct link between computation and experimental reality.

Protocol 2: UV-Vis Spectrum Simulation using TD-DFT

Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.

Methodology:

-

Input File Preparation:

-

Use the optimized geometry from Protocol 1.

-

The method is Time-Dependent DFT (TD-DFT), which calculates the energies of excited states. [26][27][28] * A typical Gaussian input file would be:

-

Causality of Keywords:

-

TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states.

-

Geom=Check Guess=Read: Instructs Gaussian to read the previously optimized geometry and wavefunction from the checkpoint file (phenothiazine_opt.chk), ensuring consistency.

-

-

-

Data Analysis:

-

The output will list the excitation energies (in eV and nm) and the oscillator strength (f) for each transition.

-

The oscillator strength is a measure of the transition's intensity. Transitions with f > 0.01 are typically considered significant and will appear as peaks in the experimental spectrum.

-

The output also details which molecular orbitals are involved in each transition (e.g., HOMO -> LUMO), providing mechanistic insight into the molecule's photophysics. [15][27]

-

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we can reliably predict the molecule's structure and a suite of properties crucial for drug development. The self-validating nature of the workflow—insisting on a frequency analysis to confirm a true energy minimum—ensures the trustworthiness of the results. The subsequent calculation of frontier orbitals, molecular electrostatic potential, reactivity descriptors, and simulated spectra provides a deep, multi-faceted understanding of the molecule's behavior. This computational pre-screening enables researchers to prioritize candidates, predict potential interaction sites, and design more effective experiments, ultimately accelerating the drug discovery pipeline.

References

-

Title: Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives Source: Journal of Applied Organometallic Chemistry URL: [Link]

-

Title: Gaussian (software) - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Gaussian – Molecular Modeling in Computational Chemistry Source: RITME URL: [Link]

-

Title: Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

-

Title: HOMO–LUMO Theory Source: A document on HOMO-LUMO theory, specific publisher not listed. URL: [Link]

-

Title: Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals Source: Frontiers in Chemistry URL: [Link]

-

Title: Homo-lumo interactions Definition Source: Fiveable URL: [Link]

-

Title: How reactivity of a organic molecule depends upon HOMO and LUMO Source: Chemistry Stack Exchange URL: [Link]

-

Title: Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes Source: SciELO URL: [Link]

-

Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Conceptual Density Functional Theory — ChemTools 0.0 documentation Source: ChemTools Documentation URL: [Link]

-

Title: Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview Source: MDPI URL: [Link]

-

Title: Gaussian Software Free Download & System Requirements 2026 Source: Chemist Wizards URL: [Link]

-

Title: DFT Calculations in Designing Polymer-Based Drug Delivery Systems Source: Encyclopedia.pub URL: [Link]

-

Title: A Brief Review on Importance of DFT In Drug Design Source: Crimson Publishers URL: [Link]

-

Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: ACS Publications URL: [Link]

-

Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source: MDPI URL: [Link]

-

Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL: [Link]

-

Title: Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Original Article: Quantum chemical calculations and molecular docking studies of some phenothiazine derivatives Source: ResearchGate URL: [Link]

-

Title: The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study Source: MDPI URL: [Link]

-

Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

-

Title: (PDF) Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis Source: ResearchGate URL: [Link]

-

Title: Gaussian | Technology - Oregon State University Source: Oregon State University URL: [Link]

-

Title: Molecular Electrostatic Potential (MEP) Calculation Service Source: CD ComputaBio URL: [Link]

-

Title: UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS Source: FACCTs URL: [Link]

-

Title: Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives Source: Journal of King Saud University - Science URL: [Link]

-

Title: Molecular Electrostatic Potential (MEP) Source: University of Regensburg URL: [Link]

-

Title: Gaussian 16 Source: Gaussian, Inc. URL: [Link]

-

Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: PubMed URL: [Link]

-

Title: A statistical theory of reactivity based on molecular orbitals participation and its application to organic reactions Source: RSC Publishing URL: [Link]

-

Title: Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds Source: MDPI URL: [Link]

-

Title: ubiquity of B3LYP/6-31G : r/chemistry Source: Reddit URL: [Link]

-

Title: TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL Source: YouTube URL: [Link]

-

Title: Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium Source: YouTube URL: [Link]

-

Title: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF Source: GitHub URL: [Link]

-

Title: Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem Source: The University of Melbourne URL: [Link]

-

Title: An improved B3LYP method in the calculation of organic thermochemistry and reactivity | Request PDF Source: ResearchGate URL: [Link]

-

Title: Phenothiazine - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. ritme.com [ritme.com]

- 8. DFT Calculations in Designing Polymer-Based Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]

- 9. chemistwizards.com [chemistwizards.com]

- 10. Gaussian | Technology | Oregon State University [technology.oregonstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. mdpi.com [mdpi.com]

- 16. Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science [jksus.org]

- 17. uomosul.edu.iq [uomosul.edu.iq]

- 18. MEP [cup.uni-muenchen.de]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 23. Frontiers | Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals [frontiersin.org]

- 24. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 25. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 26. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 27. mdpi.com [mdpi.com]

- 28. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

Technical Deep Dive: HOMO-LUMO & Electronic Structure Analysis of N-butyl-10H-phenothiazine-10-carboxamide

Executive Summary & Molecular Context[1][2][3][4]

N-butyl-10H-phenothiazine-10-carboxamide (hereafter BPC ) represents a critical scaffold in medicinal chemistry, specifically within the class of phenothiazine urea derivatives. Unlike the classic antipsychotic phenothiazines (e.g., chlorpromazine) which possess an alkyl-amine side chain, BPC features a urea-like linkage at the N10 position. This structural modification significantly alters the electronic landscape, reducing the electron-donating capability of the phenothiazine nitrogen and enhancing stability against oxidative degradation.

This guide details the computational and experimental framework for analyzing the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] Understanding these parameters is non-negotiable for predicting:

-

Chemical Stability: The energy gap (

) correlates directly with kinetic stability. -

Drug-Receptor Interaction: Charge transfer mechanisms during docking.

-

Redox Potential: Critical for metabolic profiling (CYP450 oxidation).

Computational Methodology: The "In-Silico" Standard

To ensure reproducibility and accuracy, we utilize Density Functional Theory (DFT). The following protocol is self-validating; if the vibrational frequency check fails, the geometry is invalid.

The Optimization Workflow

The choice of functional and basis set is causal, not random. We employ B3LYP/6-311++G(d,p) .[2][3]

-

Why B3LYP? It provides the optimal cost-accuracy balance for organic heterocyclic systems.

-

Why 6-311++G(d,p)? The diffuse functions (++) are essential for describing the lone pairs on the Sulfur and Nitrogen atoms and the electron-rich aromatic rings.

Validated Workflow Diagram

Figure 1: The iterative DFT optimization workflow. Absence of imaginary frequencies confirms a true potential energy surface minimum.

HOMO-LUMO Analysis & Electronic Properties[2][4][7][8][9][10]

The electronic distribution in BPC is anisotropic. The phenothiazine ring acts as the electron reservoir (Donor), while the carboxamide/urea linker acts as the electron withdrawer (Acceptor).

Orbital Characterization

-

HOMO (

-donor): Localized primarily on the tricyclic phenothiazine core, specifically involving the -

LUMO (

-acceptor): Delocalized over the carbonyl moiety of the carboxamide group and the adjacent aromatic rings. This orbital is susceptible to nucleophilic attack.

Quantitative Data (Calculated vs. Experimental)

The following values represent the consensus range for N-acyl phenothiazine derivatives derived from high-level DFT studies (Source 1.8, 1.15).

| Parameter | Symbol | Value (eV) | Physical Significance |

| HOMO Energy | -5.15 to -5.30 | Ionization potential; susceptibility to oxidation. | |

| LUMO Energy | -1.10 to -1.35 | Electron affinity; electrophilic nature. | |

| Energy Gap | ~3.95 - 4.10 | Chemical Hardness . A gap >3.5 eV implies high kinetic stability (hard molecule). | |

| Dipole Moment | 3.5 - 4.2 Debye | Indicates polarity; affects solubility and membrane permeability. |

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following descriptors to predict biological behavior:

-

Chemical Hardness (

):-

Insight: BPC is a "hard" molecule, suggesting it is less reactive and more stable in intracellular environments compared to its non-carbonylated precursors.

-

-

Electrophilicity Index (

):-

Insight: A moderate

value indicates BPC can act as a mild electrophile, potentially interacting with cysteine residues in viral proteases (e.g., SARS-CoV-2 Mpro) via covalent or non-covalent bonding (Source 1.8).

-

Synthesis & Experimental Validation

To validate the computational model, the molecule must be synthesized and its optical gap measured via UV-Vis spectroscopy. The "urea" linkage is formed via a carbamoyl chloride intermediate.

Synthesis Protocol

Reaction: Nucleophilic substitution of phenothiazine-10-carbonyl chloride with n-butylamine.

-

Activation: React 10H-phenothiazine with triphosgene (or phosgene) in toluene to generate 10-chlorocarbonyl-10H-phenothiazine.

-

Coupling: Add n-butylamine (1.1 eq) and triethylamine (base) in dichloromethane (DCM) at 0°C.

-

Purification: Recrystallize from ethanol.

Synthetic Pathway Diagram

Figure 2: Synthetic route via carbamoyl chloride intermediate. This pathway ensures the carbonyl is attached to N10.

Experimental Band Gap Measurement

The "Optical Gap" is determined from the UV-Vis absorption edge ($ \lambda_{onset} $).

-

Protocol: Dissolve BPC in Acetonitrile (

M). Measure absorbance from 200-800 nm. -

Calculation:

. -

Correlation:

is usually 0.3–0.5 eV lower than the calculated HOMO-LUMO gap due to exciton binding energy, but the trend must match.

Molecular Electrostatic Potential (MEP) & Docking Implications

The HOMO-LUMO analysis directly informs the MEP surface, which is critical for drug design.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (

). This is the H-bond acceptor site, crucial for binding to residues like Glu-166 in protease active sites. -

Positive Potential (Blue): Concentrated on the Amide Hydrogen (

) of the butyl chain. This acts as an H-bond donor. -

Neutral/Green: The lipophilic phenothiazine rings and butyl tail. These regions drive hydrophobic interactions (

stacking) with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein pocket.

References

-

Synthesis and Electronic Properties of Phenothiazine Derivatives Source: Sappanimuthu Thirunavukkarasu, Sphinxsai.com URL:[Link]

-

A phenothiazine urea derivative broadly inhibits coronavirus replication via viral protease inhibition Source:[4] Antiviral Research (Elsevier), 2023 URL:[Link]

-

Structure, MESP and HOMO-LUMO study of 10-Acetyl-10H-phenothiazine 5-oxide Source: BIBECHANA, 2013 URL:[5][Link]

-

Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives Source: Journal of King Saud University - Science, 2026 URL:[Link]

-

Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl Salts Source: MDPI Molecules, 2024 URL:[Link]

Sources

- 1. Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Assessment: Physicochemical Profiling of N-butyl-10H-phenothiazine-10-carboxamide

Here is an in-depth technical guide for the solubility and stability profiling of N-butyl-10H-phenothiazine-10-carboxamide .

Document Control:

-

Target Compound: this compound (Substituted Urea Derivative)

-

Chemical Class: Phenothiazine Carboxamide / Urea Linker

-

Context: Pre-clinical Formulation & Stability Assessment

Executive Summary & Structural Analysis[1][2]

This compound represents a specific class of lipophilic phenothiazine derivatives often explored for anticonvulsant, antimicrobial, or multidrug-resistance reversal activity. Structurally, it consists of a tricyclic phenothiazine core linked to a butyl chain via a urea-like carboxamide moiety at the N-10 position.

Critical Structural Features:

-

Phenothiazine Core: Highly lipophilic and electron-rich. The sulfur atom at position 5 is a "soft" center prone to oxidative degradation (sulfoxide formation).

-

Urea Linkage (N10-CO-NH-Butyl): This carboxamide bond reduces the electron density on the N-10 nitrogen, rendering the molecule neutral at physiological pH (unlike chlorpromazine analogs which are basic). This linkage is the primary site for hydrolytic instability.

-

Butyl Chain: Increases lipophilicity (LogP > 4.0 predicted), necessitating cosolvent-based formulation strategies.

This guide details the experimental framework to validate these predicted properties, adhering to ICH Q1A (R2) and ICH Q1B standards.

Solubility Profiling

Given the neutral character of the urea linkage and the lipophilic core, this compound will likely exhibit pH-independent, low intrinsic aqueous solubility .

Predicted Solubility Parameters

-

Aqueous Solubility: < 10 µg/mL (Class II/IV in BCS).

-

pKa: The molecule lacks a basic center. The amide NH is weakly acidic (pKa > 14), and the phenothiazine nitrogen is non-basic due to amide resonance.

-

LogP: Estimated ~4.5–5.0.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation solubility in water, biorelevant media (FaSSIF/FeSSIF), and cosolvents.

Workflow:

-

Preparation: Add excess solid compound to 2 mL of media in borosilicate glass vials.

-

Equilibration: Agitate at 37°C for 24–48 hours (Rotary mixer).

-

Separation: Centrifuge at 13,000 rpm for 10 mins or filter (0.22 µm PVDF - Note: Pre-saturate filter to prevent adsorption).

-

Quantification: HPLC-UV (See Section 4).

Data Output Table:

| Solvent System | Role | Expected Solubility Range | Notes |

| Water (pH 7.0) | Reference | < 5 µg/mL | Likely below LOQ without surfactant. |

| 0.1 N HCl | Gastric Sim. | < 5 µg/mL | No protonation expected (Neutral). |

| FaSSIF | Intestinal Sim. | 20–100 µg/mL | Micellar solubilization significant. |

| PEG 400 | Cosolvent | > 10 mg/mL | Recommended for stock solutions. |

| Ethanol | Solvent | > 20 mg/mL | High solubility expected. |

Stability Profiling

Phenothiazines are notoriously unstable under stress. The specific "carboxamide" derivative adds a hydrolytic liability distinct from standard phenothiazine drugs.

Degradation Pathways

-

Hydrolysis (Acid/Base): Cleavage of the urea bond (N10-C=O).

-

Products: Phenothiazine (precipitate) + N-butylamine + CO₂.

-

-

Oxidation (Peroxide/Air): Attack on the Sulfur atom.

-

Products: Sulfoxide (major) and Sulfone (minor).

-

-

Photolysis (UV/Vis): Radical cation formation at the sulfur or nitrogen, leading to polymerization or ring oxidation.

Visualization: Degradation Logic

The following diagram maps the chemical logic of the degradation pathways.

Caption: Mechanistic degradation pathways for this compound showing hydrolytic cleavage and sulfur oxidation.

Protocol: Forced Degradation (Stress Testing)

Adhering to ICH Q1A (R2) , this protocol identifies stability-indicating methods.

Sample Preparation: Dissolve compound in Acetonitrile:Water (50:50) at 1 mg/mL.

| Stress Type | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | High Risk. Urea bond cleavage. Monitor for Phenothiazine peak.[1][2] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 Hours | Critical Risk. Rapid amide hydrolysis expected. |

| Oxidation | 3% H₂O₂, RT | 2–4 Hours | High Risk. Sulfoxide formation (Peak shift to lower RT on Reverse Phase). |

| Thermal | 60°C (Solid State) | 7 Days | Generally stable, but monitor for melting/polymorph change. |

| Photostability | 1.2 million lux·h (ICH Q1B) | ~24 Hours | Critical Risk. Protect from light. Expect discoloration (pink/brown). |

Analytical Methodology (HPLC-UV)

To accurately quantify the parent and separate the degradants (especially the polar sulfoxide and the non-polar phenothiazine core), a gradient method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 30% B (Isocratic hold)

-

2-10 min: 30% -> 90% B (Linear ramp to elute lipophilic parent)

-

10-15 min: 90% B (Wash)

-

-

Detection: UV at 254 nm (aromatic ring) and 300 nm (phenothiazine specific band).

-

Flow Rate: 1.0 mL/min.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for the stability and solubility study.

Caption: Integrated workflow for parallel solubility and stability assessment of the target compound.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[3][4][5]

-

International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][4][5] (1996).[5]

-

PubChem. 10-Butyl-10H-phenothiazine (Analog Data).[7] National Library of Medicine.

-

Ohlow, M. J., & Moosmann, B. Phenothiazine: the seven lives of pharmacology's first lead structure. Drug Discovery Today (2011). (Review of phenothiazine stability and chemistry).

-

Motoc, S., et al. Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid.[1] (Insights into carboxamide stability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. 10-Butyl-10H-phenothiazine | C16H17NS | CID 13278199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Acylation of Phenothiazine with Butyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the N-acylation of phenothiazine with butyl isocyanate, yielding N-butyl-10H-phenothiazine-10-carboxamide. Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with significant therapeutic applications, primarily as antipsychotic, antiemetic, and antihistaminic agents.[1][2] The introduction of an N-acyl group, specifically a butylcarbamoyl moiety, can modulate the parent molecule's physicochemical properties and biological activity, opening avenues for the development of novel therapeutic agents and functional materials.[3][4] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, and discusses the critical parameters influencing the reaction's success. An alternative synthetic strategy is also presented to offer flexibility in experimental design.

Introduction: The Significance of N-Acylated Phenothiazines

Phenothiazine, a tricyclic aromatic compound containing nitrogen and sulfur heteroatoms, serves as a privileged scaffold in medicinal chemistry.[5] Its unique "butterfly" conformation and electron-rich nature make it a versatile starting material for a wide range of chemical modifications.[1] N-alkylation of the phenothiazine core has historically led to the development of numerous clinically significant drugs.[6] More recently, N-acylation has emerged as a key strategy to create derivatives with diverse biological activities, including potential applications as anticancer agents and modulators of cholinesterase activity.[3][4]

The reaction of phenothiazine with butyl isocyanate introduces a lipophilic N-butyl-carboxamide group at the 10-position. This modification can significantly impact the molecule's solubility, membrane permeability, and interaction with biological targets. The resulting urea derivative may exhibit altered pharmacological profiles, making this synthetic transformation a valuable tool for drug discovery and development programs.

Reaction Mechanism and Rationale

The N-acylation of phenothiazine with butyl isocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the secondary amine nitrogen of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This concerted reaction forms a new carbon-nitrogen bond and results in the corresponding N,N'-disubstituted urea derivative, this compound.

This reaction is typically facile and proceeds without the need for a catalyst, especially given the nucleophilicity of the phenothiazine nitrogen. However, in cases of lower reactivity or to expedite the reaction, a tertiary amine catalyst such as triethylamine can be employed. The catalyst functions by activating the isocyanate group, rendering it more susceptible to nucleophilic attack.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound. Protocol A describes the direct, one-step reaction with butyl isocyanate, while Protocol B outlines a two-step alternative via an acyl chloride intermediate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenothiazine | ≥98% | Sigma-Aldrich | Store protected from light. |

| Butyl Isocyanate | ≥98% | Sigma-Aldrich | Highly reactive, moisture-sensitive. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |

| Triethylamine | ≥99.5% | Sigma-Aldrich | Optional catalyst; should be distilled before use. |

| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | For Protocol B. |

| Butylamine | ≥99.5% | Sigma-Aldrich | For Protocol B. |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |

| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |

| Magnesium Sulfate (Anhydrous) | Reagent Grade | VWR | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Macherey-Nagel | For column chromatography. |

Safety Precautions

-

Phenothiazine: May cause skin irritation and allergic skin reactions. Handle with gloves and in a well-ventilated area.

-

Butyl Isocyanate: Highly flammable, toxic by inhalation, and a lachrymator. Reacts violently with water.[7] Always handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroacetyl chloride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

-

Solvents: THF, DCM, hexane, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

Protocol A: Direct N-Acylation with Butyl Isocyanate

This protocol details the direct reaction of phenothiazine with butyl isocyanate.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenothiazine (1.0 g, 5.02 mmol) in anhydrous tetrahydrofuran (20 mL).

-

Reagent Addition: Slowly add butyl isocyanate (0.57 mL, 5.02 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours at room temperature. For slower reactions, a catalytic amount of triethylamine (0.1 mL) can be added.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Protocol A

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. massivebio.com [massivebio.com]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Buchwald-Hartwig amination for phenothiazine derivative synthesis

Strategic Abstract: Overcoming the Sulfur Challenge

Phenothiazines represent a privileged scaffold in medicinal chemistry (antipsychotics, anti-emetics) and materials science (OLED hole-transport layers). However, the N10-functionalization of the phenothiazine core presents a unique synthetic challenge.[1] The central thiazine ring renders the secondary amine sterically hindered and electronically modulated by the adjacent sulfur atom.

Traditional alkylation methods (using NaH/alkyl halides) often suffer from poor selectivity, harsh conditions, and safety risks associated with pyrophoric bases. The Buchwald-Hartwig Cross-Coupling offers a superior alternative, enabling the introduction of aryl groups with high chemoselectivity.

Critical Technical Insight: The success of this reaction hinges on preventing the coordination of the phenothiazine sulfur atom to the Palladium center, which poisons the catalyst. This guide details the use of Third-Generation (G3) Buchwald Precatalysts (specifically RuPhos-Pd-G3 and XPhos-Pd-G3) to sterically shield the metal center while facilitating the difficult reductive elimination step.

Mechanistic Architecture

The catalytic cycle for phenothiazine arylation differs slightly from simple aniline coupling due to the substrate's steric bulk and heteroatomic nature.

The "Sulfur-Evasion" Catalytic Cycle

The diagram below illustrates the pathway, highlighting the critical role of the bulky biaryl phosphine ligand in preventing catalyst deactivation.

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands (L) to prevent sulfur-mediated catalyst poisoning (The Off-Cycle Trap).

Critical Parameter Optimization

To ensure reproducibility, experimental parameters must be selected based on the specific electronic properties of the aryl halide coupling partner.

Table 1: The Optimization Matrix

| Variable | Standard Recommendation | Rationale | Alternatives |

| Ligand/Catalyst | RuPhos-Pd-G3 | Excellent for secondary amines; bulky isopropyl groups prevent S-poisoning. | XPhos-Pd-G3 (for very bulky aryl halides); Pd(OAc)₂ + BINAP (Cost-effective for simple substrates). |

| Base | NaOtBu (Sodium tert-butoxide) | Strong enough to deprotonate the coordinated amine; soluble in toluene. | Cs₂CO₃ (Use if substrate has base-sensitive esters/nitriles). |

| Solvent | Toluene | Non-polar nature stabilizes the active catalytic species; high boiling point (110°C). | 1,4-Dioxane (Higher temp needed); t-Amyl Alcohol (Green alternative). |

| Temperature | 80°C - 110°C | High energy barrier for reductive elimination in bulky systems requires heat. | 60°C (Only for highly activated aryl iodides). |

Master Protocol: RuPhos-Mediated Arylation

Application: Synthesis of N-aryl phenothiazines from aryl bromides/chlorides. Scale: 1.0 mmol (adaptable).

Materials Checklist

-

Substrate: Phenothiazine (1.0 equiv, 199 mg)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst: RuPhos-Pd-G3 (2.0 mol%, ~17 mg)

-

Base: NaOtBu (1.5 equiv, 144 mg)

-

Solvent: Anhydrous Toluene (5.0 mL, 0.2 M concentration)

-

Equipment: Schlenk tube or microwave vial with crimp cap.

Step-by-Step Workflow

-

Inert Environment Setup:

-

Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (x3).

-

Why: Pd(0) intermediates are oxygen-sensitive; moisture degrades NaOtBu.

-

-

Reagent Charging (The "Solids First" Rule):

-

Add Phenothiazine (1.0 equiv), Aryl Bromide (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos-Pd-G3 (2 mol%) to the tube.

-

Note: If the aryl bromide is liquid, add it after the solvent.

-

-

Solvent Addition & Degassing:

-

Add anhydrous Toluene via syringe.

-

Self-Validation: The solution should appear heterogeneous (base is suspended).

-

Briefly sparge with Argon for 2 minutes or perform one freeze-pump-thaw cycle if extremely high purity is required.

-

-

Reaction:

-

Seal the vessel. Heat to 100°C in an oil bath with vigorous stirring (1000 rpm).

-

Time: Typically 2–12 hours.

-

Monitoring: Check TLC every 2 hours. Phenothiazine is highly fluorescent; disappearance of the blue-fluorescent starting spot indicates conversion.

-

-

Workup (Pd Scavenging):

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (10 mL).

-

Filter through a pad of Celite to remove insoluble salts and palladium black.

-

Crucial Step: Wash the filtrate with water (1x) and brine (1x).

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). N-aryl phenothiazines often elute rapidly in non-polar solvents.

-

Alternative Protocol: Cost-Effective "Generation 1" Method

Context: For large-scale synthesis where G3 catalysts are cost-prohibitive, and the substrate lacks extreme steric hindrance.

-

Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene at 110°C (Reflux).

-

Note: This method requires longer reaction times (12–24h) and strictly anhydrous conditions, as the active Pd(0) is generated in situ.

Troubleshooting & Quality Control

Experimental Logic Flow

The following diagram outlines the decision process during reaction monitoring.

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Common Failure Modes

-

Dehalogenation (Hydrodehalogenation):

-

Low Conversion:

References

-

Seminal Review on C-N Coupling: Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[7] [Link]

-

Phenothiazine Specific Synthesis (Materials Focus): Franz, A. W., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(5), 1795–1802. [Link]

-

G3 Precatalyst Development: Bruno, N. C., et al. (2013). Buchwald Precatalysts: A New Generation. Chemical Science, 4, 916-920. [Link]

-

RuPhos Utility in Heterocycles: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1, 47-51. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Optimizing reaction conditions for N-butyl-10H-phenothiazine-10-carboxamide synthesis

Answering your request, here is the technical support center for optimizing reaction conditions for N-butyl-10H-phenothiazine-10-carboxamide synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The primary synthetic route discussed involves the reaction of 10H-phenothiazine with butyl isocyanate in the presence of a base.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis and optimization.

1. Reagent Quality and Stoichiometry:

-

Phenothiazine Purity: The starting phenothiazine can undergo oxidation over time, indicated by a change from a light yellow/off-white color to a darker green or brown hue. The sulfur atom in the central ring is susceptible to oxidation, which can inhibit the desired N-functionalization.[1] Use freshly recrystallized phenothiazine for best results.

-

Butyl Isocyanate Reactivity: Isocyanates are highly sensitive to moisture, which leads to the formation of symmetric N,N'-dibutylurea and butylamine. This side reaction consumes the isocyanate and complicates purification. Always use a freshly opened bottle or a recently distilled batch of butyl isocyanate under anhydrous conditions (e.g., under an argon or nitrogen atmosphere).

-

Base Strength and Stoichiometry: The nitrogen atom of phenothiazine is not strongly nucleophilic. A suitable base is required to deprotonate it, forming the more reactive phenothiazide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[2] Ensure you use a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion. Weaker bases like triethylamine (TEA) may result in incomplete reactions or slower kinetics.[3]

2. Reaction Conditions:

-

Solvent Choice: The solvent must be aprotic and anhydrous to prevent quenching the base and reacting with the isocyanate. Tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent choices.[2][4] DMF can accelerate the reaction due to its high polarity but may require higher temperatures for removal during workup.

-

Temperature Control: The initial deprotonation of phenothiazine with NaH should be performed at a low temperature (0 °C) to control the exothermic reaction and prevent side reactions.[2] After the addition of butyl isocyanate, the reaction can be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure completion.

-

Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., phenothiazine starting material is still present after several hours), a slight increase in temperature or the addition of a catalytic amount of a phase-transfer catalyst (if using a biphasic system) could be beneficial.

Question: I'm observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side products can arise from the reactivity of both the starting materials and the product.

-

Primary Side Product: N,N'-Dibutylurea: As mentioned, this is the most common impurity, resulting from the reaction of butyl isocyanate with water. The best prevention is meticulous adherence to anhydrous techniques.

-

Oxidized Phenothiazine Species: The phenothiazine nucleus can be oxidized, especially if the reaction is exposed to air for prolonged periods or if oxidizing impurities are present.[1] Performing the reaction under an inert atmosphere (N₂ or Ar) is critical.

-

Ring-Substituted Products: While N-acylation is the primary pathway, under harsh conditions (e.g., very high temperatures or strongly basic conditions), electrophilic substitution on the aromatic rings could theoretically occur, though it is less common for this type of reaction.[5]

Minimization and Purification Strategy:

-

Strict Anhydrous Conditions: Dry all glassware in an oven, use anhydrous solvents, and maintain an inert atmosphere throughout the experiment.

-

Purification: Column chromatography is the most effective method for separating this compound from unreacted phenothiazine and N,N'-dibutylurea. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification of the isolated product.[3]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low reaction yields.

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism for the reaction of phenothiazine with butyl isocyanate?

Answer:

The reaction proceeds via a nucleophilic addition mechanism.

-

Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the nitrogen atom at the 10-position of the phenothiazine ring. This generates a highly nucleophilic phenothiazide anion.

-

Nucleophilic Attack: The lone pair on the nitrogen of the phenothiazide anion attacks the electrophilic carbon atom of the isocyanate group in butyl isocyanate.

-

Protonation (Workup): The resulting intermediate is a stable anion. Upon aqueous workup, it is protonated to yield the final this compound product.

Reaction Mechanism Diagram

Caption: Reaction mechanism for carboxamide synthesis.

Question: Can you provide a detailed, optimized protocol for the synthesis?

Answer:

Certainly. This protocol is designed for a 10 mmol scale and incorporates best practices for maximizing yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

10H-Phenothiazine (1.99 g, 10.0 mmol)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol)

-

Butyl isocyanate (1.24 mL, 11.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation: Add 10H-phenothiazine to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.

-

Solvent Addition: Add 40 mL of anhydrous THF to the flask via syringe. Stir the mixture until the phenothiazine is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes. The solution should turn into a dark-colored suspension of the sodium phenothiazide salt.

-

Isocyanate Addition: Slowly add butyl isocyanate to the reaction mixture via syringe at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).

-

Quenching: Once the reaction is complete (disappearance of the phenothiazine spot on TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL of ethyl acetate.

-

Washing: Combine the organic layers and wash with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Question: How do I confirm the identity and purity of my final product?

Answer:

A combination of spectroscopic methods is recommended for full characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons of the phenothiazine core (typically in the 6.8-7.5 ppm range).A triplet for the -NH- proton (coupling to the adjacent CH₂).Signals corresponding to the butyl chain: a triplet for the terminal CH₃, and multiplets for the three CH₂ groups. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) of the carboxamide group (typically around 150-160 ppm).Multiple signals in the aromatic region (115-150 ppm) for the phenothiazine carbons.Signals for the four distinct carbons of the butyl group. |

| FT-IR | A strong C=O stretch for the carboxamide group (around 1650-1680 cm⁻¹).An N-H stretch (around 3300-3500 cm⁻¹).C-H stretches (aromatic and aliphatic) and C-N/C-S stretches at lower wavenumbers. |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the calculated mass of C₁₇H₁₈N₂OS. |

Question: What are the critical safety precautions for this synthesis?

Answer:

Safety is paramount. Please adhere to the following guidelines:

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood, away from ignition sources, and under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Butyl Isocyanate: Isocyanates are lachrymators and respiratory sensitizers. Handle butyl isocyanate exclusively in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Solvents: THF is flammable. All heating should be done using a heating mantle or oil bath, not an open flame.

-

General Precautions: Always wear appropriate PPE. Understand the specific hazards of each chemical by consulting its Safety Data Sheet (SDS) before beginning the experiment.

References

- Vertex AI Search. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods.

- Karakurt, A., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.

- Vertex AI Search. (n.d.). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review.

- Więcek, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.

- Li, M., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). DOI:10.1039/D2SC01086K.

- Thirunavukkarasu, S. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives.

- Rednic, M. I., et al. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS.

- Vertex AI Search. (n.d.). General methods for synthesis of compounds.

- Google Patents. (n.d.). CN104109132A - Preparation method for N-acetyl phenothiazine.

- Colyer, T. E. (1956). synthesis of phenothiazine derivatives for antioxidant studies. DTIC.

- Abdel-Wahab, B. F., et al. (2014). Benzoindolizine derivatives of N-acylphenothiazine. Synthesis and characterization. RSC Publishing.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. One moment, please... [revroum.lew.ro]

- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

N-butyl-10H-phenothiazine-10-carboxamide degradation pathways and prevention

Topic: Degradation Pathways, Troubleshooting & Prevention

Doc ID: PTZ-10-CBX-001 | Last Updated: 2025-05-20 Audience: Medicinal Chemists, Process Engineers, QC Analysts

Executive Summary & Molecule Profile

N-butyl-10H-phenothiazine-10-carboxamide (hereafter N-BPC ) is a urea-derivative of phenothiazine, typically utilized as a bioactive intermediate or a functional material in organic electronics.

Unlike simple N-alkyl phenothiazines, N-BPC possesses two distinct loci of instability:

-

The Phenothiazine Core: Highly susceptible to photo-induced oxidation at the sulfur atom.

-

The Urea Linkage (N10-CO-N): Prone to hydrolytic cleavage under non-neutral conditions, reverting to the parent phenothiazine.

This guide provides mechanistic insights and actionable protocols to prevent the "Pink Solution" phenomenon (photo-oxidation) and "Potency Loss" (hydrolysis).

Diagnostic Troubleshooting Guide

Symptom: Solution turns pink, red, or violet upon exposure to light.

-

Root Cause: Photochemical Oxidation (Radical Cation Formation).

-

Mechanism: UV light excites the phenothiazine core, leading to electron ejection and the formation of the phenothiazine radical cation (

), which is highly colored. This radical eventually reacts with moisture or oxygen to form sulfoxides. -

Immediate Action: Protect samples from light immediately. If the color is faint, it may be reversible (radical recombination); if dark, permanent oxidation (sulfoxide) has occurred.

Symptom: HPLC shows a new peak at RRT ~0.8 (Early Elution) and Mass Spec shows M-99 loss.

-

Root Cause: Hydrolytic Cleavage of the Urea Bond.

-

Mechanism: Acidic or basic conditions catalyze the nucleophilic attack of water on the carbonyl carbon at position 10.

-

Reaction:

. -

Immediate Action: Check solvent pH. Avoid storing in protic solvents (MeOH, EtOH) with traces of acid/base. Switch to anhydrous ACN or DMSO for stock solutions.

Symptom: Mass Spec shows M+16 or M+32 peaks.

-

Root Cause: S-Oxidation (Sulfoxide/Sulfone formation). [1]

-

Mechanism: Direct oxidation of the sulfur atom by atmospheric oxygen or peroxides in solvents.

-

Immediate Action: Test solvents for peroxide content (especially ethers like THF). Purge all buffers with Argon.

Deep-Dive: Degradation Pathways

Pathway Visualization

The following diagram illustrates the three critical degradation vectors: Photo-oxidation, S-Oxidation, and Hydrolysis.

Figure 1: Mechanistic degradation pathways of this compound showing photolytic (red), oxidative (yellow), and hydrolytic (green) routes.

Quantitative Stability Data (Simulated)

Based on comparative kinetics of 10-acylphenothiazines (Roseboom et al.) and phenothiazine photochemistry.

| Stress Condition | Primary Degradant | Rate | Visual Indicator |

| Ambient Light (D65) | Radical Cation / Sulfoxide | Fast ( | Colorless |

| Acidic (0.1N HCl) | Parent Phenothiazine | Moderate ( | Precipitation (Parent is less soluble) |

| Basic (0.1N NaOH) | Parent Phenothiazine | Fast ( | None (remains soluble) |

| Oxidative (3% | Sulfoxide (S=O) | Instant | Solution darkens |

| Inert (Argon, Dark) | None | Stable ( | Remains Colorless |

Prevention & Handling Protocols

Protocol A: Inert Storage System (The "Argon Blanket")

Why: Nitrogen is lighter than air and can diffuse out of unsealed vials. Argon is heavier than air and forms a stable "blanket" over the solid/solution, preventing oxidative attack on the Sulfur atom.

-

Container: Use Amber borosilicate glass vials (Type I).

-

Solvent Prep: Degas all solvents (ACN, DMSO) by sparging with Argon for 15 minutes prior to dissolution.

-

Dissolution: Dissolve N-BPC in the degassed solvent.

-

Sealing: Flush the headspace with Argon (2-3 psi) for 10 seconds. Cap immediately with a PTFE-lined septum cap.

-

Storage: Store at -20°C.

Protocol B: Purification of Oxidized Material

Context: If your material has turned slightly pink or shows small sulfoxide impurities (

-

Solvent: Ethanol/Water (9:1 v/v).

-

Dissolution: Dissolve crude N-BPC in minimal boiling Ethanol (degassed).

-

Add Reducing Agent (Optional): If pink color persists, add a trace amount of Sodium Metabisulfite or Ascorbic Acid to the hot solution to quench radical cations.

-

Crystallization: Allow to cool slowly to RT in the dark.

-

Filtration: Filter under Argon atmosphere if possible.

-

Drying: Vacuum dry at RT (Avoid heat, which accelerates oxidation).

Frequently Asked Questions (FAQ)